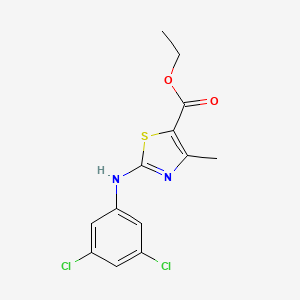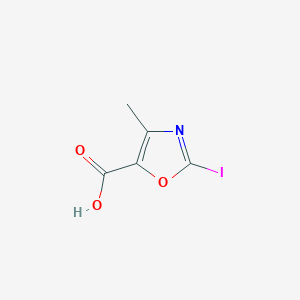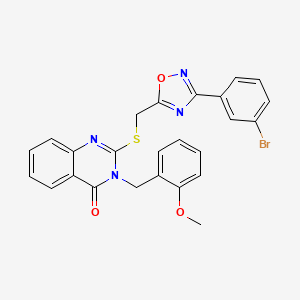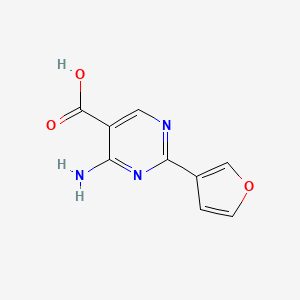![molecular formula C19H19N3O5 B2994974 benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 1005304-86-8](/img/structure/B2994974.png)
benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is a member of the pyrido[2,3-d]pyrimidine family, which has piqued interest in various fields of research due to its potential pharmacological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials and Initial Reactions: The synthesis begins with the selection of appropriate precursors. Common starting materials might include ethyl acetoacetate and guanidine derivatives, reacting under controlled conditions to form the core pyrido[2,3-d]pyrimidine structure.
Functional Group Introduction: Subsequent steps involve the introduction of ethoxy and methyl groups through alkylation reactions. Benzylation is achieved using benzyl chloride in the presence of a base.
Final Steps: The final steps include esterification to introduce the acetate group, ensuring the desired benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate structure.
Industrial Production Methods:
Industrial synthesis may utilize streamlined processes such as continuous flow chemistry, ensuring high yield and purity. Catalysts and optimized reaction conditions, such as temperature control and pressure settings, are employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions primarily targeting the ethoxy group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can affect the pyrimidine core, potentially yielding dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the benzyl and ethoxy positions.
Common Reagents and Conditions:
Oxidation: Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reducing agents include lithium aluminium hydride or hydrogenation over a palladium catalyst.
Substitution: Substituting reagents might include alkyl halides or acids in the presence of a base like sodium hydroxide.
Major Products Formed:
The reactions typically yield derivatives that retain the core structure but feature modifications at specific functional groups, depending on the reagents and conditions used.
科学研究应用
Benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has garnered interest across various scientific domains:
Chemistry: Used in synthesis and reactivity studies to develop new methodologies or understand reaction mechanisms.
Biology: Studied for potential biochemical interactions and effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including as an antitumor, antiviral, or antimicrobial agent.
Industry: Utilized in material science for creating advanced materials or as a precursor for other chemical products.
作用机制
The compound's mechanism of action involves its interaction with biological targets:
Molecular Targets and Pathways: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it might inhibit a specific kinase involved in cell proliferation.
Biochemical Pathways: The compound could affect pathways related to cell growth, apoptosis, or immune response, altering disease progression or cellular functions.
相似化合物的比较
2-(5-Ethoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
Benzyl 2-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetate
Ethyl 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
Uniqueness:
The distinct combination of benzyl and ethoxy groups in benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate confers unique physical and chemical properties, potentially enhancing its reactivity and specificity in biological interactions, compared to its analogs.
So, there you have it—a detailed dive into this compound! This compound is fascinating for its diverse applications and complex synthesis routes. Let's switch gears if this was a bit too dense for your taste!
属性
IUPAC Name |
benzyl 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-26-14-9-10-20-17-16(14)18(24)22(19(25)21(17)2)11-15(23)27-12-13-7-5-4-6-8-13/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUBKWOIGLUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2994896.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)



![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B2994903.png)




![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
